molecular formula C7H10N2O B2659384 3-Amino-1-ethyl-1,2-dihydropyridin-2-one CAS No. 113341-40-5

3-Amino-1-ethyl-1,2-dihydropyridin-2-one

Cat. No.: B2659384
CAS No.: 113341-40-5
M. Wt: 138.17
InChI Key: UUSRDESYSIHKNV-UHFFFAOYSA-N
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Description

“3-Amino-1-ethyl-1,2-dihydropyridin-2-one” is a chemical compound with the molecular formula C7H10N2O . It is of interest as a biologically active compound . The presence of an incorporated amino acid fragment makes 3-aminopyridin-2 (1 Н )-ones attractive as building blocks for the synthesis of peptidomimetics .


Synthesis Analysis

The synthesis of 3-Aminopyridin-2 (1H)-Ones involves the interaction of 1,3-diketones with chloroacetamide to produce N- (3-oxoalkenyl)chloroacetamides . Heating of N- (3-oxoalkenyl)chloroacetamides with an excess of pyridine in ethanol or butanol leads to the formation of pyridin-2 (1Н)-ones, substituted with a pyridine ring at position 3 . The reactions of these compounds with hydrazine hydrate produce 3-aminopyridin-2 (1Н)-ones .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Expedient Phosphine-catalyzed Annulation

A notable application involves the expedient phosphine-catalyzed [4 + 2] annulation, which synthesizes highly functionalized tetrahydropyridines. This process utilizes ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon to undergo annulation with N-tosylimines, producing adducts with complete regioselectivity and excellent yields. Such methodologies expand the scope of reactions, facilitating the synthesis of ethyl 2,6-cis-disubstituted tetrahydropyridine derivatives with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Solvent- and Catalyst-Free Synthesis

Another significant research application is the chemodivergent, one-pot, multi-component synthesis of pyrroles and tetrahydropyridines under solvent- and catalyst-free conditions using the grinding method. This synthesis achieves a library of polysubstituted pyrroles and tetrahydropyridines through domino Knoevenagel condensation, Michael addition, and intramolecular cyclization. The substitution of the N-aryl of ethyl (E)-3-(4-arylamino) acrylates determines the selective formation of the desired compounds (Dhinakaran, Padmini, & Bhuvanesh, 2016).

One-Pot Synthesis of Polysubstituted Tetrahydropyridines

Furthermore, a one-pot synthesis approach has been developed for mono- and bicyclic tetrahydropyridine derivatives, achieving up to 98% yield. This method involves a three-component condensation of ethyl acetoacetate with methoxymethanol and primary amines (or diamines) in methanol, in the presence of tert-butyl alcohol (Ishmiyarov, Rakhimova, Latypova, Spirikhin, Abdullin, & Dokichev, 2015).

Synthesis and Biological Evaluation of Dihydropyridine Analogs

Research also extends to the synthesis and biological evaluation of novel dihydropyridine (DHP) analogs as potent antioxidants. These studies aim to investigate the potential therapeutic applications of DHP derivatives in drug discovery, highlighting the significance of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one in the development of new calcium channel blockers (Saddala & Pradeepkiran, 2019).

Lewis Acid Mediated Synthesis of Functionalized Dihydropyridines

Lastly, the Lewis acid mediated three-component one-flask regioselective synthesis of densely functionalized 4-amino-1,2-dihydropyridines demonstrates the compound's versatility. This synthesis involves a domino Knoevenagel/Michael/cyclization sequence, underlining the compound's role in creating scaffolds with potential medicinal applications (Koley, Chowdhury, Chanda, Ramulu, Samai, Motisa, & Singh, 2015).

Properties

IUPAC Name

3-amino-1-ethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-9-5-3-4-6(8)7(9)10/h3-5H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSRDESYSIHKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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